N-Propionylcytosine
Overview
Description
N-Propionylcytosine is a modified nucleoside derivative of cytosine, where a propionyl group is attached to the nitrogen atom of the cytosine base. This modification alters the chemical properties of the nucleoside, making it a subject of interest in various fields of scientific research, particularly in the study of nucleic acid chemistry and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propionylcytosine typically involves the acylation of cytosine. One common method is the reaction of cytosine with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cytosine+Propionyl Chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-Propionylcytosine can undergo various chemical reactions, including:
Oxidation: The propionyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The propionyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acylation reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various N-acylcytosine derivatives.
Scientific Research Applications
N-Propionylcytosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on nucleic acid properties.
Biology: Investigated for its potential role in epigenetic modifications and gene regulation.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel nucleic acid-based materials and technologies.
Mechanism of Action
The mechanism of action of N-Propionylcytosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The propionyl group can influence the hydrogen bonding and base-pairing properties of cytosine, potentially altering gene expression and protein synthesis. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and proteins involved in nucleic acid metabolism.
Comparison with Similar Compounds
N-Acetylcytosine: Similar in structure but with an acetyl group instead of a propionyl group.
N-Butyrylcytosine: Contains a butyryl group, making it bulkier than N-Propionylcytosine.
N-Crotonylcytosine: Contains a crotonyl group, which introduces unsaturation into the molecule.
Uniqueness: this compound is unique due to its specific propionyl modification, which provides distinct chemical and biological properties compared to other acylated cytosine derivatives. Its intermediate size and hydrophobicity make it particularly interesting for studying the effects of nucleoside modifications on nucleic acid structure and function.
Properties
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-6(11)9-5-3-4-8-7(12)10-5/h3-4H,2H2,1H3,(H2,8,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHOIUZXIJXQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=NC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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